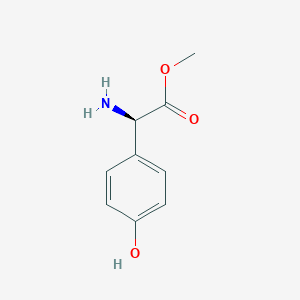

(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8,11H,10H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBDOFWNZVHVGR-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37763-23-8 | |

| Record name | Methyl (αR)-α-amino-4-hydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37763-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (R)-amino(4-hydroxyphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Abstract: (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a key chiral intermediate in pharmaceutical synthesis, demands a thorough understanding of its physicochemical properties for effective process development, formulation, and quality control. This guide provides a comprehensive overview of its core properties, detailed analytical methodologies for their determination, and insights into its spectroscopic profile. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded reference for this important compound.

Introduction

This compound is a non-proteinogenic amino acid ester of significant value in the pharmaceutical industry. As a derivative of D-(-)-p-hydroxyphenylglycine, its defined stereochemistry is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), including certain semi-synthetic penicillins and cephalosporins. The presence of three key functional groups—a primary amine, a phenolic hydroxyl group, and a methyl ester—governs its chemical reactivity, solubility, and stability, making a detailed characterization of its physicochemical properties essential for its application.

This document serves as a technical resource, consolidating critical data and outlining robust experimental protocols for the characterization of this compound, typically handled in its more stable hydrochloride salt form for improved shelf-life and handling characteristics.

Section 1: Core Physicochemical & Structural Properties

A compound's identity and behavior are defined by its fundamental properties. The data for this compound and its common hydrochloride salt are summarized below.

Key Identifiers and Molecular Structure

-

Chemical Name: Methyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate

-

Common Synonyms: D-p-Hydroxyphenylglycine methyl ester, Methyl D-4-hydroxyphenylglycine

-

Forms: Commonly available as the free base or as a hydrochloride salt.

| Property | Free Base | Hydrochloride Salt |

| CAS Number | 37763-23-8 | 57591-61-4 |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₃ · HCl |

| Molecular Weight | 181.19 g/mol | 217.65 g/mol |

| Appearance | White to Off-White Solid | White to Off-White Crystalline Powder |

Diagram: Relationship between Free Base and Hydrochloride Salt

Caption: Conversion between the free base and its hydrochloride salt.

Thermal and Physical Properties

The thermal properties are critical indicators of purity and are vital for drying and storage protocols.

| Property | Value (Hydrochloride Salt) | Value (Free Base) | Notes & Causality |

| Melting Point | 187-190 °C | Not Available | The salt form has a high melting point due to its ionic crystalline lattice. A lower range of 140-145°C has also been reported, which may indicate a different polymorphic form or purity level. A narrow melting range is indicative of high purity. |

| Boiling Point | 354.9 °C (at 760 mmHg) | 303.2 °C (Predicted) | High temperatures can lead to decomposition, making distillation impractical. Values are often predicted rather than experimentally determined. |

| Density | Not Available | 1.248 g/cm³ (Predicted) | Reflects the packing efficiency of the molecules in the solid state. |

| Specific Rotation | -120° to -130° (c=1, methanol) | Not Available | Confirms the presence of the (R)-enantiomer and is a critical quality control parameter for ensuring enantiomeric purity. |

Solubility Profile

Solubility is paramount for reaction kinetics, purification, and formulation. The protonation state of the molecule drastically alters its solubility.

| Solvent | Solubility (Hydrochloride Salt) | Solubility (Free Base) | Rationale |

| Water | Moderately Soluble | Sparingly Soluble | The ionic nature of the HCl salt enhances its interaction with polar water molecules. |

| Methanol | Moderately Soluble | Slightly Soluble | The polarity of methanol allows it to solvate the salt, though less effectively than water. |

| Ethanol | Not specified | Slightly Soluble | Similar to methanol, but its lower polarity results in reduced solubility. |

| DMSO | Not specified | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. |

| Non-polar Solvents | Insoluble | Insoluble | The high polarity of the molecule prevents dissolution in non-polar media like hexanes or toluene. |

Acidity Constant (pKa)

The pKa values dictate the ionization state of the molecule at a given pH, which influences solubility, reactivity, and chromatographic behavior.

| Functional Group | Predicted pKa | Method | Significance |

| Ammonium (-NH₃⁺) | ~7.5 - 8.5 (estimated) | Potentiometric Titration | The pKa of the conjugate acid. Below this pH, the molecule is predominantly positively charged. |

| Phenolic (-OH) | 9.74 (Predicted) | Computational | Above this pH, the phenolic hydroxyl group deprotonates to form a phenoxide, introducing a negative charge. |

Section 2: Spectroscopic & Chromatographic Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. While specific experimental data is proprietary to manufacturers, the expected spectral characteristics can be derived from the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), a singlet for the α-proton (~5.0 ppm), two doublets for the para-substituted aromatic ring protons (~6.8 and ~7.2 ppm), and broad signals for the amine and phenolic protons which are exchangeable with D₂O.

-

¹³C NMR: Key signals would be observed for the ester carbonyl carbon (~170-175 ppm), the α-carbon (~55-60 ppm), aromatic carbons (115-160 ppm), and the methyl ester carbon (~52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.

| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Appearance |

| 3200-3550 | Phenol O-H Stretch | Broad, strong peak |

| 3200-3500 | Amine N-H Stretch | Medium intensity, may overlap with O-H |

| ~3000 | Aromatic & Aliphatic C-H Stretch | Medium to sharp peaks |

| ~1735-1750 | Ester C=O Stretch | Strong, sharp peak |

| ~1600 & ~1500 | Aromatic C=C Stretch | Two sharp peaks of variable intensity |

| 1000-1300 | C-O Stretch (Ester & Phenol) | Strong peaks |

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak [M]⁺ at m/z 181 (for the free base) or the [M+H]⁺ peak at m/z 182 would be expected.

-

Predicted Fragmentation: Key fragmentation pathways would involve the loss of the methoxycarbonyl group (-COOCH₃, 59 Da) or cleavage adjacent to the amine (alpha-cleavage). The stable benzylic cation resulting from the loss of the amino-ester moiety would also be a prominent fragment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing purity and enantiomeric excess.

-

Purity Analysis: A reversed-phase method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like TFA or formic acid) is standard. Detection is typically done via UV absorbance at ~275 nm due to the phenolic chromophore.

-

Chiral Analysis: Enantiomeric purity is confirmed using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent followed by separation on a standard reversed-phase column.

Section 3: Standardized Protocols for Property Determination

The following protocols outline standardized, self-validating methods for determining the key physicochemical properties discussed.

Diagram: General Workflow for Physicochemical Characterization

Caption: A standardized workflow for compound characterization.

Protocol: Melting Point Determination (Capillary Method)

-

Principle: This method relies on the principle that pure crystalline solids exhibit a sharp, well-defined melting point. Impurities depress and broaden the melting range.

-

Methodology:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals. Tap the open end of a capillary tube into the powder to collect a small amount.

-

Loading: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The sample height should be 1-2 mm for optimal heat transfer.

-

Initial Determination: Place the loaded capillary into a digital melting point apparatus. Heat rapidly (e.g., 10-20 °C/min) to find an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂. A pure sample should have a range of ≤ 2 °C.

-

-

System Validation: The apparatus should be calibrated periodically using certified standards with known melting points (e.g., caffeine, vanillin).

Protocol: Aqueous Solubility Determination (OECD Shake-Flask Method)

-

Principle: This is the gold-standard method for determining water solubility. It involves saturating water with the solute and measuring the concentration in the aqueous phase after equilibrium is reached.

-

Methodology:

-

Preparation: Add an excess amount of the compound (e.g., this compound HCl) to a known volume of purified water or a relevant buffer (e.g., pH 1.2, 4.5, 6.8) in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture using an orbital shaker or magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After agitation, allow the mixture to stand to let undissolved solids settle. Centrifuge or filter the suspension to obtain a clear, saturated solution. Care must be taken to avoid temperature changes during this step.

-

Quantification: Accurately dilute an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The solubility is reported in units of mg/mL or mol/L. The experiment should be performed in triplicate.

-

-

Trustworthiness: The method is self-validating by ensuring that the concentration measured after 24 hours is consistent with the concentration measured after 48 hours, confirming that equilibrium has been reached.

Protocol: pKa Determination (Potentiometric Titration)

-

Principle: This method measures the change in pH of a solution of the analyte upon the incremental addition of a titrant (an acid or a base). The pKa is the pH at the half-equivalence point.

-

Methodology:

-

Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Sample Preparation: Dissolve a precisely weighed amount of the compound (e.g., the HCl salt) in a known volume of CO₂-free water to create a dilute solution (e.g., 1-10 mM).

-

Titration: Place the solution in a jacketed vessel to maintain constant temperature and immerse the pH electrode. Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence points are identified from the points of maximum slope on the curve (or the peaks of the first derivative).

-

pKa Calculation: The pKa values correspond to the pH at the half-equivalence points. For this compound, two equivalence points are expected: one for the titration of the excess HCl and the ammonium group, and a second for the phenolic hydroxyl group.

-

-

Expert Insight: The choice to start with the HCl salt simplifies the process, as it allows for a straightforward titration with a base to determine both the ammonium and phenolic pKa values from a single experiment.

Section 4: Stability, Storage, and Handling

-

Stability: The compound is stable under standard laboratory conditions. However, as an amino acid ester, it is susceptible to hydrolysis, particularly under strong acidic or basic conditions. The phenolic group is prone to oxidation, which can be accelerated by light and air.

-

Storage: For long-term stability, the hydrochloride salt should be stored in a tightly sealed container in a cool (2-8 °C), dry, and dark place.

-

Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. May cause irritation to the skin, eyes, and respiratory system.

Conclusion

This compound is a chiral building block whose utility is deeply rooted in its physicochemical properties. Its identity, purity, and behavior are defined by its thermal characteristics, solubility profile, and spectroscopic signature. The hydrochloride salt is the preferred form for handling and storage due to its enhanced stability and crystallinity. The standardized protocols provided herein offer a robust framework for the analytical characterization required to ensure quality and consistency in research and development settings. A comprehensive understanding of these properties is the foundation for successful application in the synthesis of complex pharmaceutical agents.

References

- This compound Hydrochloride Product Specification. (2025).

- Methyl (R)-2-Amino-2-(4-hydroxyphenyl)acetate Hydrochloride. (2024). ChemBK.

- Experiment 20: Recrystallization and Melting Point Determination. (n.d.). National Taiwan Normal University.

- This compound NEW. (n.d.). ChemicalBook.

- Certificate of Analysis: Methyl 2-amino-2-(4-hydroxyphenyl)acetate. (n.d.). Briti Scientific.

- Methyl (2S)-2-amino-2-(4-hydrox

(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate CAS number 57591-61-4 properties

An In-depth Technical Guide: (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Topic: this compound CAS Number: 57591-61-4 Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of this compound, a pivotal chiral building block in modern pharmaceutical synthesis. As a non-natural D-amino acid derivative, its unique stereochemistry and functional groups are leveraged to create enantiomerically pure active pharmaceutical ingredients (APIs). This document delves into its core properties, analytical validation, synthetic applications, and essential handling protocols, offering field-proven insights for its effective use in research and development.

Compound Identification and Molecular Structure

This compound, often supplied as its hydrochloride salt for enhanced stability and handling, is a well-defined chemical entity.[1] Its unambiguous identification is critical for regulatory compliance and scientific reproducibility.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 57591-61-4 | [1][2][3][4] |

| Chemical Name | methyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate hydrochloride | [1][3] |

| Synonyms | D-4-hydroxyphenylglycine methyl ester HCl, (R)-amino-(4-hydroxyphenyl)acetic acid methyl ester HCl | [3][5] |

| Molecular Formula | C₉H₁₁NO₃·HCl | [1][3][6] |

| Molecular Weight | 217.65 g/mol | [1][3][6] |

| InChI Key | UYCKVJUNDXPDJH-DDWIOCJRSA-N |[3][6] |

The molecule's structure features a central chiral carbon (Cα) bonded to an amino group, a methyl ester, a hydrogen atom, and a 4-hydroxyphenyl (p-hydroxyphenyl) ring. The "(R)" designation specifies the absolute stereochemistry at this center, which is fundamental to its biological and chemical interactions in stereospecific syntheses.[7]

Physicochemical and Optical Properties

The physical characteristics of a synthetic intermediate dictate its handling, reaction conditions, and purification strategies. The hydrochloride salt form is typically a stable, crystalline solid, which simplifies weighing and storage.[1]

Table 2: Physicochemical Data

| Property | Value | Significance in Application | Source(s) |

|---|---|---|---|

| Appearance | White to off-white crystalline powder | Indicates purity; color changes may suggest degradation. | [1] |

| Melting Point | 187-190 °C | A sharp melting range is a key indicator of high purity. | [1][5][6] |

| Solubility | Moderately soluble in water and polar solvents (e.g., methanol); insoluble in non-polar solvents. | Crucial for selecting appropriate reaction and recrystallization solvents. | [1][5] |

| Purity (Typical) | ≥97% (HPLC) | Ensures minimal side reactions and contaminants in subsequent synthetic steps. |[1] |

Optical Activity: The Key to Chirality

The defining feature of this compound is its chirality, which is quantified by its specific rotation. This property is non-negotiable for its use in enantioselective synthesis.

Table 3: Optical Properties

| Parameter | Value | Methodological Context | Source(s) |

|---|

| Specific Rotation | -120° to -130° | Measured at a concentration of c=1 in methanol. The negative sign confirms the levorotatory nature associated with this specific (R)-enantiomer. |[1] |

Expertise & Experience: The specific rotation is a critical quality control parameter. A value outside the specified range is a direct indication of either chemical impurity or, more critically, enantiomeric contamination (i.e., the presence of the (S)-isomer). For drug development, ensuring high enantiomeric excess (e.e.) is paramount, as the undesired enantiomer could be inactive or, in a worst-case scenario, exhibit harmful off-target effects.

Analytical and Spectroscopic Validation

A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of this compound before its use in a GMP or research environment.

Standard Analytical Workflow

The following diagram outlines a self-validating system for the comprehensive quality control of this intermediate.

Caption: Role as a foundational chiral building block in API synthesis.

Synthesis and Purification Protocol

While numerous proprietary methods exist, a common academic approach to synthesizing similar amino acid esters involves the esterification of the corresponding amino acid. [5]

Conceptual Synthesis Workflow

Caption: General workflow for the synthesis and purification of the target compound.

Protocol: Laboratory Scale Recrystallization

This protocol describes a general method for purifying the final product, leveraging its known solubility profile.

Objective: To purify crude this compound HCl to ≥97% purity.

Materials:

-

Crude product

-

Methanol (reagent grade)

-

Diethyl ether (reagent grade, anhydrous)

-

Heating mantle with magnetic stirring

-

Ice bath

-

Büchner funnel and filter flask assembly

Procedure:

-

Dissolution: In a fume hood, place the crude solid into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot methanol and stir to fully dissolve the solid.

-

Rationale: Methanol is a good solvent for this polar compound, and using a minimal hot volume ensures the solution is saturated, which is critical for achieving high recovery upon cooling. [1]2. Cooling & Precipitation: Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes.

-

Rationale: Slow cooling promotes the formation of well-defined, pure crystals, whereas rapid cooling can trap impurities.

-

-

Inducing Crystallization (Optional): If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.

-

Anti-Solvent Addition: Slowly add diethyl ether (an anti-solvent) to the cold slurry until precipitation is complete.

-

Rationale: The product is insoluble in non-polar solvents like ether. [1]Its addition dramatically decreases the product's solubility in the mixed solvent system, maximizing the yield of precipitated solid.

-

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a fine, white powder. [1]

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. It is classified as an irritant. [8] Table 4: GHS Hazard Information

| Code | Hazard Statement | Source(s) |

|---|---|---|

| H315 | Causes skin irritation | [8] |

| H319 | Causes serious eye irritation | [8] |

| H335 | May cause respiratory irritation | [8]|

Protocol: Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust. [8][9]2. Personal Protective Equipment (PPE):

-

Wear nitrile gloves and a lab coat. [8][9] * Wear ANSI-approved safety glasses or goggles. [9] * If there is a significant risk of generating dust, use an N95-rated dust mask or a respirator. [9]3. Hygiene: Do not eat, drink, or smoke in the handling area. [9]Wash hands thoroughly with soap and water after handling is complete. [9]4. Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. [5][8]It is often packed under inert conditions to maintain long-term stability. [1]5. Spill Management:

-

In case of a minor spill, avoid generating dust. [9] * Gently sweep or vacuum the spilled solid into a labeled, sealable container for chemical waste disposal. [9] * Do not use compressed air for cleanup. [9] * Ensure the area is decontaminated after cleanup.

-

Conclusion

This compound (CAS: 57591-61-4) is more than just a chemical intermediate; it is an enabling tool for the creation of stereochemically precise pharmaceuticals. Its well-defined physical properties, combined with its critical chiral nature, make it an indispensable resource for drug discovery and development. A thorough understanding of its characteristics, analytical validation, and safe handling protocols, as detailed in this guide, is fundamental to harnessing its full potential in the laboratory and beyond.

References

- Google. (2026). Current time information in ضلع ساہیوال, PK.

- Global Supplier Platform. (n.d.). This compound Hydrochloride Product Specification.

- BLDpharm. (n.d.). 57591-61-4|this compound hydrochloride.

- Chemicalbridge. (n.d.). This compound ....

- Pharmaffiliates. (n.d.). CAS 57591-61-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- Apollo Scientific. (2023). Methyl 2-amino-2-(4-hydroxyphenyl)acetate Safety Data Sheet.

- Angene. (n.d.). This compound hydrochloride | 57591-61-4.

- ChemBK. (2024). Methyl (R)-2-Amino-2-(4-hydroxyphenyl)acetate Hydrochloride.

- ChemSRC. (n.d.). 57591-61-4 | this compound ....

- AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl 2-(4-amino-3-hydroxyphenyl)acetate.

- PubChem. (n.d.). Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Fisher Scientific. (2024). Safety Data Sheet.

- Benchchem. (n.d.). Methyl 2-amino-2-(4-hydroxyphenyl)acetate | 43189-12-4.

- PubChem. (n.d.). Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate.

- PrepChem.com. (n.d.). Synthesis of methyl (2-hydroxyphenyl)acetate.

- Sigma-Aldrich. (n.d.). (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester 97 57591-61-4.

- Pharmaffiliates. (n.d.). CAS No : 37763-23-8 | Product Name : this compound.

- Briti Scientific. (n.d.). Certificate of Analysis - Methyl 2-amino-2-(4-hydroxyphenyl)acetate.

- MedchemExpress.com. (n.d.). 2-Amino-2-(4-hydroxyphenyl)acetic acid.

- MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.

- Dana Bioscience. (n.d.). Methyl (R)-2-amino-2-(4-hydroxyphenyl)acetate.

- ChemicalBook. (n.d.). 2-[[2-(4-hydroxyphenyl)acetyl]amino]acetic acid(28116-23-6) 1H NMR.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 57591-61-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. CAS 57591-61-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Angene - this compound hydrochloride | 57591-61-4 | MFCD01862152 | AG003CAL [japan.angenechemical.com]

- 5. chembk.com [chembk.com]

- 6. (R)-氨基-(4-羟基苯)乙酸甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Methyl 2-amino-2-(4-hydroxyphenyl)acetate | 43189-12-4 | Benchchem [benchchem.com]

- 8. aksci.com [aksci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis and Characterization of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Abstract

(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, also known as D-p-hydroxyphenylglycine methyl ester, is a pivotal chiral building block in pharmaceutical synthesis. Its enantiomerically pure form is essential for the production of various active pharmaceutical ingredients (APIs), most notably semi-synthetic β-lactam antibiotics such as Amoxicillin. This guide provides a comprehensive overview of the synthesis and rigorous characterization of this compound, grounded in established chemical principles and validated analytical techniques. We will explore the prevalent synthetic methodology, delve into the mechanistic rationale behind procedural choices, and detail the suite of analytical methods required to confirm the product's identity, purity, and stereochemical integrity.

Introduction: The Significance of a Chiral Intermediate

The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. For complex molecules, often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects. This compound is a prime example of a non-proteinogenic amino acid ester where stereochemical purity is paramount. It serves as a key side-chain precursor in the synthesis of antibiotics, where the correct stereocenter is crucial for potent antibacterial activity.[1] Therefore, robust and reliable methods for its synthesis and characterization are critical for drug development and manufacturing.

This document serves as a technical resource for researchers and chemists, offering not just protocols, but also the underlying scientific justification to empower effective and reproducible execution.

Synthetic Strategy: Fischer Esterification

The most direct and widely employed method for synthesizing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, (R)-2-amino-2-(4-hydroxyphenyl)acetic acid (D-(-)-p-Hydroxyphenylglycine). This classic reaction, a variant of the Fischer-Speier esterification, is efficient and scalable.

Mechanistic Rationale

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction requires a strong acid catalyst for two primary reasons:

-

Activation of the Carbonyl: The acid protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).

-

Conversion of the Hydroxyl Group: The hydroxyl group of the tetrahedral intermediate is protonated, transforming it into a good leaving group (water).

Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation. It reacts with methanol in situ to generate hydrogen chloride (HCl) gas and methyl sulfite, which decomposes. The generated HCl acts as the catalyst, while the gaseous byproducts (SO₂ and HCl) can be easily removed, driving the equilibrium towards the product.[1]

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a synthesized procedure based on common laboratory practices for this specific transformation.[1][2][3]

Workflow Overview

Reagents and Materials

| Reagent/Material | Specification | Purpose |

| (R)-2-amino-2-(4-hydroxyphenyl)acetic acid | >98% purity | Starting Material |

| Anhydrous Methanol (MeOH) | ACS Grade, <0.005% H₂O | Reactant & Solvent |

| Thionyl Chloride (SOCl₂) | >99% purity | Acid Catalyst Source |

| Diethyl Ether (Et₂O) | Anhydrous | Precipitation & Washing |

| Round-bottom flask with stir bar | Appropriate size | Reaction Vessel |

| Dropping funnel | Controlled reagent addition | |

| Condenser | For reflux | |

| Ice/Acetone bath | Temperature control | |

| Rotary evaporator | Solvent removal | |

| Buchner funnel and filter flask | Product isolation |

Step-by-Step Procedure

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend (R)-2-amino-2-(4-hydroxyphenyl)acetic acid (e.g., 5.00 g, 29.9 mmol) in anhydrous methanol (25 mL).

-

Cooling: Place the flask in an ice/acetone or dry ice/acetone bath and cool the suspension to -15 °C with stirring. An inert atmosphere (e.g., nitrogen) is recommended to prevent moisture contamination.[1]

-

Catalyst Addition: Slowly add thionyl chloride (e.g., 1.5 mL, 33.0 mmol, ~1.1 eq) dropwise to the stirred suspension over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Expert Insight: This step is highly exothermic. Slow addition is crucial to control the reaction and prevent unwanted side reactions. The solid starting material will gradually dissolve as the hydrochloride salt of the ester is formed.

-

-

Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight (12-16 hours).

-

Completion: Following the overnight stir, heat the now clear, yellow solution to reflux for 30-60 minutes to ensure the reaction goes to completion.[1]

-

Work-up: Cool the solution to room temperature and remove the methanol under reduced pressure using a rotary evaporator. This will yield an off-white solid or a thick oil.[1]

-

Isolation: To the residue, add diethyl ether (15-20 mL) and stir or sonicate the mixture. The product, being a salt, is insoluble in ether and will precipitate as a white solid. This process is known as trituration.

-

Filtration and Drying: Collect the white solid by vacuum filtration, washing it with two additional portions of diethyl ether (2 x 15 mL) to remove any non-polar impurities. Dry the product under vacuum to yield this compound hydrochloride. A typical yield is quantitative.[1]

Characterization and Quality Control

Rigorous characterization is essential to confirm the structure, assess the purity, and, most importantly, verify the enantiomeric integrity of the synthesized product. A multi-technique approach provides a self-validating system of analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. For the hydrochloride salt, spectra are typically recorded in DMSO-d₆.

-

¹H NMR Protocol: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Acquire the spectrum on a 300 MHz or higher spectrometer.[1][4]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| OCH₃ (Ester) | ~3.68 | Singlet (s) | 3H | Characteristic sharp signal of the methyl ester. |

| α-CH | ~5.11 | Singlet (s) | 1H | The proton attached to the chiral center. |

| Aromatic H | ~6.80 | Doublet (d) | 2H | Protons ortho to the -OH group. J ≈ 8.5 Hz. |

| Aromatic H | ~7.25 | Doublet (d) | 2H | Protons meta to the -OH group. J ≈ 8.5 Hz. |

| NH₃ ⁺ | ~8.70 | Broad singlet (br s) | 3H | Exchangeable with D₂O. Broad due to quadrupole coupling. |

| OH (Phenol) | ~9.86 | Singlet (s) | 1H | Exchangeable with D₂O. |

Data referenced from ChemicalBook.[1]

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

-

IR Protocol: Prepare a KBr pellet containing a small amount of the product or use an ATR accessory.

| Functional Group | Wavenumber (ν, cm⁻¹) | Appearance |

| Phenolic O-H stretch | ~3339 | Broad |

| N-H stretch (Ammonium) | 3200-2800 | Broad, overlaps with C-H |

| C-H stretch (Aromatic/Aliphatic) | 3100-2850 | Sharp |

| C=O stretch (Ester) | ~1740 | Strong, sharp |

| C=C stretch (Aromatic ring) | ~1595 | Medium |

Data referenced from ChemicalBook.[1]

Mass Spectrometry (MS) MS provides the molecular weight of the compound, confirming its elemental composition.

-

MS Protocol: Dissolve a small sample in a suitable solvent (e.g., methanol) for analysis by Electrospray Ionization (ESI).

-

Expected Result: The free base (after in-source neutralization) has a molecular weight of 181.19 g/mol . The expected peak in positive ion mode would be the protonated molecule [M+H]⁺ at m/z ≈ 182.[5]

Physical and Chromatographic Analysis

Melting Point (MP) A sharp, defined melting point range is a strong indicator of high purity for a crystalline solid.

-

Expected Value: 189-191 °C for the hydrochloride salt.[1]

Optical Rotation This measurement is critical for confirming the bulk stereochemistry of the product.

-

Protocol: Prepare a solution of known concentration (e.g., c=1, in 1M HCl) and measure the rotation of plane-polarized light using a polarimeter at the sodium D-line (589 nm).

-

Expected Value: [α]²⁰D = -120.9° (c=1, 1M HCl).[1] A negative sign indicates levorotatory behavior, consistent with the (R) or D-configuration for this compound.

High-Performance Liquid Chromatography (HPLC) HPLC is indispensable for determining both chemical and enantiomeric purity.

-

Chemical Purity (Reversed-Phase HPLC):

-

Principle: A standard C18 column is used to separate the target compound from any starting material, byproducts, or impurities.

-

Method: A gradient of water and acetonitrile (both typically containing 0.1% TFA or formic acid) is used as the mobile phase. Detection is commonly done via UV absorbance at ~275 nm due to the phenolic chromophore.

-

Result: Purity is reported as the area percentage of the main peak. A purity of ≥97% is standard for high-quality material.[6]

-

-

Enantiomeric Purity (Chiral HPLC):

-

Principle: This is the definitive test for enantiomeric excess (%ee). A Chiral Stationary Phase (CSP) is required to resolve the (R) and (S) enantiomers. Polysaccharide-based or macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC T) are effective for this class of compounds.[7][8]

-

Method: The method must be developed based on the specific column used. It often involves a normal-phase (e.g., hexane/ethanol) or polar organic mobile phase.[7]

-

Result: The chromatogram should show a single major peak corresponding to the (R)-enantiomer. The enantiomeric excess is calculated as: %ee = ( [Area(R) - Area(S)] / [Area(R) + Area(S)] ) x 100

-

Trustworthiness: For pharmaceutical applications, an %ee of >99% is typically required.

-

Conclusion

The synthesis of this compound via Fischer esterification of the corresponding D-amino acid is a reliable and efficient method. The success of the synthesis, however, is entirely dependent on a subsequent, rigorous analytical characterization. The combination of NMR, MS, and IR spectroscopy confirms the chemical structure, while melting point and reversed-phase HPLC validate chemical purity. Crucially, polarimetry and chiral HPLC provide the ultimate confirmation of the compound's stereochemical integrity. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can confidently produce and validate this critical chiral intermediate for its intended pharmaceutical applications.

References

-

Organic & Biomolecular Chemistry (RSC Publishing). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. (URL: [Link])

-

Journal of the American Chemical Society - ACS Publications. Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. (2019-07-07). (URL: [Link])

- Google Patents. CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester. (URL: )

-

PMC - NIH. Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. (URL: [Link])

-

Organic Letters - ACS Publications. Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. (2023-06-29). (URL: [Link])

-

Journal of the American Chemical Society. Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. (URL: [Link])

-

YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021-06-30). (URL: [Link])

- Google Patents.

- Google Patents. CN103113250A - Preparation method of D-para hydroxybenzene glycine methyl ester. (URL: )

-

ChemBK. Methyl (R)-2-Amino-2-(4-hydroxyphenyl)acetate Hydrochloride. (2024-04-09). (URL: [Link])

-

Phenomenex. Chiral HPLC Separations. (URL: [Link])

-

PMC - NIH. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (URL: [Link])

-

Briti Scientific. Certificate of Analysis. - Methyl 2-amino-2-(4-hydroxyphenyl)acetate. (URL: [Link])

-

PrepChem.com. Synthesis of methyl (2-hydroxyphenyl)acetate. (URL: [Link])

Sources

- 1. D-4-Hydroxyphenylglycine Methyl ester hydrochloride | 57591-61-4 [chemicalbook.com]

- 2. CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester - Google Patents [patents.google.com]

- 3. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. DL-4-Hydroxyphenylglycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

A Comprehensive Spectroscopic Guide to (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate: A Key Chiral Intermediate

This technical guide offers an in-depth exploration of the spectroscopic data for (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a critical chiral building block in the pharmaceutical industry. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and robust experimental protocols. Our objective is to furnish a self-validating framework for the structural characterization and purity assessment of this vital compound.

I. The Analytical Imperative: Structural Elucidation of this compound

This compound, a derivative of the non-proteinogenic amino acid 4-hydroxyphenylglycine, serves as a cornerstone in the synthesis of numerous pharmaceutical agents. The stereochemistry and purity of this intermediate are of paramount importance, directly influencing the efficacy and safety of the final drug product. Consequently, a rigorous and multi-faceted analytical approach is essential. This guide elucidates the application of three core spectroscopic techniques—NMR, IR, and MS—to provide a comprehensive and unambiguous structural fingerprint of the molecule.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the connectivity and chemical environment of each atom within the molecular framework.

A. The Causality Behind Experimental Choices: NMR Protocol

The integrity of NMR data is intrinsically linked to meticulous sample preparation and precise acquisition parameters. The following protocol is designed to yield high-quality, reproducible spectra for this compound.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: A clean, homogeneous sample is critical for sharp, well-resolved NMR signals.

-

Accurately weigh 5-10 mg of the analyte for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean vial.

-

Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent. For the hydrochloride salt, DMSO-d₆ is an excellent choice due to its high polarity. For the free amine, a mixture of CDCl₃ and a small amount of Methanol-d₄ can be effective.

-

To ensure homogeneity and remove any microscopic solid impurities that can degrade spectral quality, filter the solution through a pipette fitted with a small plug of glass wool directly into a 5 mm NMR tube.[1]

-

The final solution height should be approximately 4-5 cm to ensure it is within the detection region of the NMR coil.[1][2]

-

-

Data Acquisition: The choice of instrument and parameters dictates the quality of the final spectrum.

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or greater) for superior signal dispersion and sensitivity.

-

For ¹H NMR, acquire data using a standard single-pulse experiment. The number of scans should be optimized to achieve a signal-to-noise ratio greater than 100:1 for key signals.

-

For ¹³C NMR, employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon, which simplifies interpretation. A greater number of scans (often several thousand) is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[3]

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Figure 1: A validated workflow for NMR sample preparation and data acquisition, ensuring high-quality spectral data.

B. ¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum reveals the number of chemically distinct protons, their relative numbers, and their neighboring environments through spin-spin coupling.

¹H NMR Data for this compound Hydrochloride (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 9.86 | s | 1H | Phenolic -OH | The acidic proton of the phenol group is deshielded and appears as a sharp singlet in DMSO. |

| 8.70 | br s | 3H | Ammonium -NH₃⁺ | The protons on the positively charged nitrogen are highly deshielded and exchange with each other, resulting in a broad singlet. |

| 7.25 | d, J = 8.5 Hz | 2H | Ar-H (ortho to -CH) | These aromatic protons are deshielded by the electron-withdrawing amino-ester group. |

| 6.80 | d, J = 8.5 Hz | 2H | Ar-H (meta to -CH) | These aromatic protons are shielded by the electron-donating hydroxyl group. The ortho coupling constant of 8.5 Hz is characteristic of a para-substituted ring. |

| 5.11 | s | 1H | α-CH | This proton is adjacent to two electron-withdrawing groups (ammonium and ester), causing a significant downfield shift. |

| 3.68 | s | 3H | Ester -OCH₃ | The protons of the methyl group are in a relatively shielded environment, appearing as a sharp singlet. |

Field-Proven Insight: The choice of DMSO-d₆ as a solvent is strategic. Its ability to form hydrogen bonds slows down the exchange rate of the -OH and -NH₃⁺ protons, allowing them to be observed as distinct signals. In contrast, in a solvent like CDCl₃, these labile protons would likely exchange rapidly, potentially leading to a single, very broad signal or no observable signal at all.

C. ¹³C NMR Spectral Analysis: The Carbon Backbone

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

Predicted ¹³C NMR Data for this compound (Free Amine)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~174 | Ester C=O | The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to oxygen and the adjacent single-bonded oxygen. |

| ~157 | Ar-C-OH | The aromatic carbon directly attached to the electron-donating hydroxyl group is significantly deshielded. |

| ~129 | Ar-CH (ortho to -CH) | These aromatic carbons are in a relatively standard aromatic chemical shift region. |

| ~127 | Ar-C (ipso to -CH) | The carbon of the aromatic ring attached to the rest of the molecule. |

| ~116 | Ar-CH (meta to -CH) | These carbons are shielded by the hydroxyl group. |

| ~58 | α-CH | This carbon is attached to the electronegative nitrogen atom, causing a downfield shift into the 50-60 ppm range. |

| ~52 | Ester -OCH₃ | The methyl carbon is attached to an oxygen atom, resulting in a chemical shift in the 50-60 ppm range. |

Expertise in Interpretation: The chemical shift of the carbonyl carbon is particularly diagnostic. For esters, it typically falls in the 165-175 ppm range, distinguishing it from the carbonyls of ketones or aldehydes which appear further downfield (>190 ppm).[4]

III. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

A. Protocol for High-Fidelity IR Data

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides excellent data quality.

Experimental Protocol: ATR-FTIR Data Acquisition

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. This is crucial for achieving a strong, high-quality signal.

-

Data Collection: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

Figure 2: A streamlined and reliable workflow for acquiring high-quality ATR-FTIR spectra.

B. Interpreting the Vibrational Fingerprint

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3400-3200 | Broad, Strong | O-H and N-H stretching | Phenolic -OH and Amine -NH₂ |

| ~1733 | Strong, Sharp | C=O stretching | Ester Carbonyl |

| ~1610, ~1515 | Medium-Strong | C=C stretching | Aromatic Ring |

| ~1250, ~1163 | Strong | C-O stretching | Ester and Phenolic C-O bonds |

| ~830 | Strong | C-H out-of-plane bend | para-Disubstituted Aromatic Ring |

Authoritative Grounding: The strong absorption at approximately 1733 cm⁻¹ is a definitive indicator of the ester carbonyl stretch.[5] The broadness of the band in the 3400-3200 cm⁻¹ region is a result of hydrogen bonding involving both the phenolic hydroxyl and the amino groups.

IV. Mass Spectrometry (MS): The Molecular Weight and Beyond

Mass spectrometry provides the exact molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns.

A. Protocol for Unambiguous Mass Determination

High-Resolution Mass Spectrometry (HRMS) with a "soft" ionization technique like Electrospray Ionization (ESI) is the gold standard for accurate mass determination of polar molecules like amino acid derivatives.

Experimental Protocol: ESI-HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard of known masses to ensure high mass accuracy.

-

Data Acquisition (Full Scan): Infuse the sample solution into the ESI source and acquire a full scan mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): To gain structural information, perform a tandem MS experiment. Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum.

Figure 3: A robust workflow for ESI-HRMS analysis, ensuring both accurate mass measurement and structural fragmentation data.

B. Decoding the Mass Spectrum

Molecular Formula: C₉H₁₁NO₃ Monoisotopic Mass: 181.0739 Da

High-Resolution Mass Data

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 182.0812 | (To be determined experimentally) | The protonated molecular ion. An observed mass within 5 ppm of the calculated mass confirms the elemental composition. |

Predicted Fragmentation Pattern (from MS/MS of [M+H]⁺)

| m/z of Fragment Ion | Proposed Structure/Loss | Rationale |

| 123.0657 | [M+H - CH₃OCHO]⁺ | Loss of a neutral methyl formate molecule is a characteristic fragmentation pathway for α-amino acid methyl esters.[5] |

| 107.0497 | [C₇H₇O]⁺ | Formation of a stable hydroxytropylium ion through rearrangement and cleavage of the benzylic C-C bond. |

Trustworthiness Through Self-Validation: The combination of an accurate mass measurement of the parent ion and the observation of logical, predictable fragment ions provides a powerful, self-validating system for confirming the identity of this compound.

V. Synthesis of Spectroscopic Data: A Unified Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and unequivocal characterization of this compound. NMR spectroscopy delineates the precise atomic connectivity and stereochemistry. IR spectroscopy confirms the presence of all key functional groups, providing a rapid quality control check. High-resolution mass spectrometry validates the elemental composition and offers further structural confirmation through fragmentation analysis. This integrated spectroscopic approach ensures the identity, purity, and structural integrity of this crucial pharmaceutical intermediate, thereby upholding the rigorous standards of modern drug development.

VI. References

-

AIP Publishing. (2023). Influence of Reaction Time and Reactant Ratio on the Synthesis of Hydroxyphenylglycine Methyl Ester (HPGME). AIP Conference Proceedings. Available at: [Link]

-

Briti Scientific. Certificate of Analysis: Methyl 2-amino-2-(4-hydroxyphenyl)acetate. Available at: [Link]

-

Chemguide. Fragmentation Patterns in Mass Spectra. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

-

PubChem. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. Available at: [Link]

-

UCL Department of Chemistry. NMR Sample Preparation. University College London. Available at: [Link]

-

Webb, K., et al. (2004). Methodology for Accurate Mass Measurement of Small Molecules. LGC. Available at: [Link]

-

Zubarev, R. A., Håkansson, P., & Sundqvist, B. (1996). Accuracy requirements for peptide characterization by monoisotopic molecular mass measurements. Analytical Chemistry, 68(22), 4060–4063. Available at: [Link]

-

DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules. (2022). Available at: [Link]

Sources

- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 2. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 3. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 2-amino-2-phenylacetate hydrochloride | 15028-40-7 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate structural analysis and conformation

An In-Depth Technical Guide to the Structural and Conformational Analysis of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a key chiral intermediate in pharmaceutical synthesis, demands rigorous structural and conformational analysis to ensure the efficacy and safety of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for researchers and drug development professionals, detailing the application of advanced analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling—to elucidate its three-dimensional structure and preferred conformations. By integrating data from multiple methodologies, we present a holistic understanding of this critical molecule, underpinning its role in modern drug discovery.

Introduction: The Significance of a Chiral Building Block

This compound is a non-proteinogenic α-amino acid ester. Its structure is characterized by a central chiral carbon atom bonded to an amino group, a methyl ester, a hydrogen atom, and a 4-hydroxyphenyl (phenol) group. This specific stereochemistry—the (R)-configuration—is of paramount importance in the pharmaceutical industry. The biological activity of many drugs is intrinsically linked to their three-dimensional shape, and using enantiomerically pure starting materials is often a critical requirement for synthesizing stereospecific drugs.[1][2] This compound serves as a vital intermediate, particularly in the synthesis of peptide derivatives and other complex APIs where the hydroxyphenyl side chain is a required pharmacophore.[1][3]

This guide moves beyond basic identification to explore the molecule's conformational landscape. Understanding the molecule's preferred spatial arrangements is crucial, as conformation influences crystal packing, solubility, and reactivity in subsequent synthetic steps. We will detail the synergistic use of spectroscopic, crystallographic, and computational methods to build a complete and validated structural model.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical properties. These characteristics are essential for handling, storage, and selecting appropriate analytical solvents and conditions.

| Property | Value | Reference |

| Chemical Name | Methyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate | [1] |

| Synonyms | (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester, D-4-Hydroxyphenylglycine methyl ester | [4] |

| CAS Number | 37763-23-8 (for the base); 57591-61-4 (for the HCl salt) | [1][4][5] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder (HCl salt) | [1] |

| Melting Point | 187-190°C (HCl salt) | [1] |

| Solubility | Soluble in DMSO; moderately soluble in water and methanol (HCl salt) | [1][6] |

| Specific Rotation | [α]D ≈ -120° to -130° (c=1, methanol) for the HCl salt | [1] |

A Multi-Technique Approach to Structural Elucidation

No single technique can provide a complete structural picture. A robust analysis relies on the integration of data from several orthogonal methods. This section details the key experimental workflows and the rationale behind their application.

Caption: Integrated workflow for structural and conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture

NMR spectroscopy is arguably the most powerful tool for determining the chemical structure of organic molecules in solution.[8] For a chiral molecule like this, it is indispensable for confirming connectivity and probing the dynamics of its conformation.

Expertise & Causality: We use a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments. ¹H and ¹³C spectra confirm the presence of all expected functional moieties (methyl ester, aromatic ring, α-carbon). 2D experiments are not just for confirmation; they are crucial for unambiguously assigning each signal to its specific atom in the molecular framework. To analyze the stereochemistry, advanced techniques are required. Standard NMR cannot distinguish between enantiomers.[2] Therefore, the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is a self-validating system; these agents interact differently with the (R) and (S) enantiomers, inducing separate, distinguishable signals for each, which allows for the determination of enantiomeric excess.[9]

Predicted NMR Spectral Data

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| -OCH₃ | ~3.7 | ~52 | Sharp singlet, characteristic of a methyl ester. |

| -CH-NH₂ | ~4.5 - 5.0 | ~55 - 60 | Methine proton, coupled to aromatic protons. |

| Aromatic -CH | ~6.8 (ortho to -OH) | ~115 | Doublet, part of an AA'BB' system. |

| Aromatic -CH | ~7.2 (meta to -OH) | ~130 | Doublet, part of an AA'BB' system. |

| Aromatic C-OH | - | ~158 | Quaternary carbon, deshielded by oxygen. |

| Aromatic C-CH | - | ~125 - 130 | Quaternary carbon. |

| C=O | - | ~170 - 175 | Ester carbonyl carbon. |

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound (as the HCl salt for solubility) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).[10] Ensure complete dissolution.

-

Solvent Choice: DMSO-d₆ is often preferred as it does not exchange with the -NH₂ and -OH protons, allowing them to be observed.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum to assess purity and confirm proton signals.

-

Acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon environments.

-

Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks (e.g., between the α-H and the aromatic protons).

-

Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.

-

-

Conformational Study (Optional): Acquire a 2D NOESY or ROESY (Nuclear Overhauser Effect Spectroscopy) spectrum. Cross-peaks between protons that are close in space (typically <5 Å), but not necessarily bonded, provide crucial distance restraints for determining the preferred solution conformation.[11]

-

Enantiomeric Purity (Optional): Prepare a new sample and add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). Acquire a ¹H or ¹⁹F NMR spectrum and integrate the signals corresponding to the diastereomeric complexes to determine enantiomeric purity.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous, high-resolution three-dimensional map of atoms within a crystal.[12] It is the gold standard for determining molecular structure, providing precise data on bond lengths, bond angles, and torsional angles that define the conformation in the solid state.[13][14]

Expertise & Causality: The primary challenge is growing a single crystal of sufficient quality. The resulting electron density map is not just a picture; it is quantitative data. The refinement process validates the structural model against the experimental diffraction data, providing a statistically robust confirmation of the atomic positions and, by extension, the absolute stereochemistry of the chiral center. This provides an authoritative grounding for all other structural data.

Protocol 2: X-ray Crystallography Workflow

-

Crystallization: The critical first step. Systematically screen for crystallization conditions using techniques like slow evaporation, vapor diffusion, or solvent layering. A range of solvents and solvent mixtures should be tested (e.g., methanol/ether, water/isopropanol).

-

Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the intensities and positions of the diffracted beams are recorded as the crystal is rotated.

-

Structure Solution: The diffraction pattern is used to calculate an electron density map of the unit cell. Initial phases are often determined using direct methods.[12]

-

Model Building and Refinement: An atomic model is built into the electron density map. The model is then refined computationally to achieve the best possible fit between the calculated and observed diffraction data. This process yields the final structure with precise atomic coordinates.[12]

Supporting Spectroscopic Techniques

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a molecular formula by measuring the mass-to-charge ratio to a very high degree of accuracy, serving as a powerful check on purity and identity.[6]

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[6] The spectrum will exhibit characteristic absorption bands for the O-H (phenol), N-H (amine), C=O (ester), and C=C (aromatic) bonds.

Conformational Analysis: Beyond the Static Structure

The molecule is not rigid. Rotation around its single bonds gives rise to different spatial arrangements, or conformations. The most important rotations are around the Cα-C(aryl) bond (defined by the torsion angle χ₁) and the Cα-C(ester) bond (defined by the torsion angle ψ).

-

Solid-State vs. Solution: X-ray crystallography reveals the conformation adopted in the crystal lattice, which is influenced by intermolecular forces (e.g., hydrogen bonding). NMR, particularly through NOE data, provides insight into the average, most populated conformation in solution.[11] These two may not be identical.

-

Computational Modeling: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformations in the gas phase.[15][16] By performing a potential energy surface scan (rotating key bonds incrementally and calculating the energy), theoretical low-energy (stable) conformations can be identified. These in silico models are most powerful when validated against experimental data from NMR and crystallography.

Synthesis and Stereochemical Integrity

A common and efficient route to this compound is the direct esterification of the parent amino acid, (D)-(-)-α-4-hydroxyphenylglycine, using methanol in the presence of an acid catalyst like thionyl chloride or hydrogen chloride.[17][18]

Causality: The key objective of the synthesis is to form the methyl ester without racemizing the chiral center. Acid-catalyzed esterification under mild conditions is chosen specifically because it does not typically affect the stereochemistry at the α-carbon. The integrity of the chiral center must be validated post-synthesis, typically using polarimetry to measure the specific rotation or NMR with a chiral solvating agent as described previously.

Caption: Simplified workflow for the synthesis of the target compound.

Conclusion

The structural and conformational analysis of this compound is a multi-faceted process that is essential for its application in pharmaceutical development. A combination of high-resolution NMR spectroscopy, definitive X-ray crystallography, and supportive computational modeling provides a self-validating system for confirming its chemical identity, enantiomeric purity, and three-dimensional structure. The protocols and logical frameworks presented in this guide offer a robust approach for researchers to ensure the quality and suitability of this critical chiral building block for the synthesis of next-generation therapeutics.

References

- This compound Hydrochloride Product Specification. (2025).

- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2021).

- Methyl (R)-2-Amino-2-(4-hydroxyphenyl)

- This compound Synthetic Route. (n.d.). ChemicalBook.

- NMR Spectroscopy Used to Directly Measure Molecular Chirality. (2024). Biocompare.

- Strategies for using NMR spectroscopy to determine absolute configuration. (2025).

- Molecular enantiodiscrimination by NMR spectroscopy in chiral oriented systems: Concept, tools, and applic

- Synthesis of methyl (2-hydroxyphenyl)

- NMR determination of the major solution conformation of a peptoid pentamer with chiral side chains. (2001). PNAS.

- Spectroscopic Characterization of 2-amino-2-(4-hydroxyphenyl)acetic Acid: A Technical Guide. (n.d.). Benchchem.

- Certificate of Analysis - Methyl 2-amino-2-(4-hydroxyphenyl)

- CAS No : 37763-23-8 | Product Name : this compound. (n.d.).

- METHYL 2-AMINO-2-(4-HYDROXYPHENYL)ACETATE CAS#: 43189-12-4. (n.d.). ChemicalBook.

- Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase. (2020). PubMed Central.

- X-Ray Studies on Crystalline Complexes Involving Amino Acids and Peptides. (2008). Taylor & Francis Online.

- X-ray crystallography. (n.d.). Wikipedia.

- Conformations of amino acids characterized by theoretical spectroscopy. (2017).

- Methyl (2R)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1). (n.d.). PubChem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. biocompare.com [biocompare.com]

- 3. chembk.com [chembk.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Methyl (2R)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1) | C9H12ClNO3 | CID 13215089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. britiscientific.com [britiscientific.com]

- 7. METHYL 2-AMINO-2-(4-HYDROXYPHENYL)ACETATE CAS#: 43189-12-4 [m.chemicalbook.com]

- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pnas.org [pnas.org]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. scite.ai [scite.ai]

- 14. tandfonline.com [tandfonline.com]

- 15. Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]

- 18. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Synthesis of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Introduction: The Strategic Importance of a Chiral Intermediate

(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, also known as D-p-hydroxyphenylglycine methyl ester, is a cornerstone chiral building block in the pharmaceutical industry. Its primary significance lies in its role as a critical intermediate for the semi-synthetic production of essential β-lactam antibiotics, including amoxicillin and cephalexin.[1][2] The precise stereochemistry of this molecule is paramount, as the biological activity of these antibiotics is directly dependent on the (R)-configuration of the side chain. Beyond antibiotics, this compound serves as a valuable intermediate in specialized peptide synthesis and the development of other enantiomerically pure pharmaceuticals.[3]

This guide provides an in-depth analysis of the prevalent synthetic methodologies for producing this compound. It is designed for researchers, chemists, and process development professionals, offering not just protocols but also the underlying strategic reasoning behind the selection of specific reagents and conditions. We will explore classical chemical resolutions, direct asymmetric synthesis, and modern chemoenzymatic strategies, providing a holistic view of the manufacturing landscape.

Core Molecule Profile:

-

IUPAC Name: methyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate

-

CAS Number: 37763-23-8

-

Molecular Formula: C₉H₁₁NO₃[4]

-

Molecular Weight: 181.19 g/mol [5]

-

Appearance: White to off-white crystalline powder[3]

-

Solubility: Soluble in water and polar organic solvents like methanol.[3][4]

Part 1: Chemical Synthesis and Resolution Strategies

Traditional chemical methods remain relevant in the production of this compound. These strategies typically fall into two categories: direct esterification of the enantiopure amino acid or synthesis of a racemic mixture followed by chiral resolution.

Direct Esterification of D-(-)-p-Hydroxyphenylglycine

The most straightforward chemical approach is the direct esterification of commercially available D-(-)-p-hydroxyphenylglycine (D-HPG). This method preserves the existing stereocenter. The core challenge lies in activating the carboxylic acid for nucleophilic attack by methanol without racemization.

Causality of Reagent Selection: The reaction requires an acid catalyst or an activating agent.

-

Acid Catalysts (HCl, H₂SO₄): Protonic acids catalyze the reaction by protonating the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by methanol. The use of a hydrogen chloride solution in methanol is a common and effective method.[6][7]

-

Activating Agents (Thionyl Chloride, Trimethylchlorosilane): Reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) convert the carboxylic acid into a more reactive intermediate (an acyl chloride or a silyl ester, respectively), which then reacts readily with methanol.[2][8] This can often be achieved under milder conditions than strong acid catalysis, with high yields.[8]

-

Solid Acids: The use of solid acid catalysts simplifies the process by allowing for easy removal of the catalyst via filtration, making the workup more efficient and environmentally friendly.[7]

Caption: Direct Esterification of D-HPG.

Experimental Protocol: Esterification using Trimethylchlorosilane (TMSCl)

This protocol is adapted from a documented synthesis method that demonstrates high efficiency.[8]

-

Reaction Setup: Suspend D-p-hydroxyphenylglycine (1 equivalent) in methanol (3-5 mL per gram of D-HPG). Stir the mixture to form a suspension.

-

Activation: Cool the suspension to 0-5°C in an ice bath. Slowly add trimethylchlorosilane (1.2-1.5 equivalents) dropwise, maintaining the temperature below room temperature.

-

Reaction: After the addition is complete, warm the reaction mixture to 40-50°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the solution and concentrate it under reduced pressure to remove excess methanol and TMSCl byproducts. This typically yields the hydrochloride salt of the product.

-

Neutralization & Isolation: Dissolve the concentrated residue in water and neutralize the solution with a base (e.g., ammonia water, sodium bicarbonate) to a pH of 7.5-8.0.[2][7]

-

Crystallization: Cool the neutralized solution to 10-15°C to induce crystallization of the free base product.

-

Filtration and Drying: Filter the resulting crystals, wash with cold water, and dry under vacuum to obtain pure this compound.

| Catalyst/Activator | Starting Material | Key Conditions | Reported Yield | Reference |

| Trimethylchlorosilane | D-HPG | 0-5°C addition, then 40°C | 96.1% (as HCl salt) | [8] |

| Thionyl Chloride | D-HPG Resolving Agent Salt | Esterification with methanol | High Yield | [2] |

| Hydrogen Chloride | p-Hydroxyphenylacetic acid | Methanol, Room Temp. | 92% (for analogous compound) | [6] |

| Solid Acid | Racemic HPG | Methanol, Reflux | High Yield | [7] |

Resolution-Racemization of DL-p-Hydroxyphenylglycine